molecular formula C6H3BrN4 B1268448 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile CAS No. 98130-58-6

2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile

Cat. No. B1268448
CAS RN: 98130-58-6
M. Wt: 211.02 g/mol
InChI Key: YOKMIDCZQYUXOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including those related to 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, often involves heterocyclization reactions. For example, a method described by Aquino et al. (2015) involves the heterocyclization of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, showcasing a wide range of primary amines, environmentally friendly conditions, and high yields up to 98% (Aquino et al., 2015). This method emphasizes the accessibility of starting materials and mild reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, is characterized by spectroscopic techniques. For instance, Patel et al. (2013) conducted ab initio and DFT calculations to determine the molecular structure, bond lengths, and angles of a similar compound, showcasing the precision of modern computational methods in elucidating structural details of complex organic molecules (Patel et al., 2013).

Chemical Reactions and Properties

Pyrrole derivatives engage in various chemical reactions due to their reactive sites. For example, Girgis et al. (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through reactions of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochloride, demonstrating the versatility of pyrrole compounds in forming new chemical bonds and structures (Girgis et al., 2004).

Physical Properties Analysis

The physical properties of 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile and related compounds are essential for understanding their behavior in different environments. Techniques such as X-ray crystallography provide insights into the solid-state structure and intermolecular interactions, as illustrated by Patel et al. (2012), who reported the crystal structure of a similar pyrrole derivative, highlighting the significance of hydrogen bonding in the crystal packing (Patel et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, including reactivity and stability, are influenced by its functional groups. Studies like those conducted by Mahmoud and El-Sewedy (2018) on the synthesis of pyridine derivatives via multicomponent reactions provide valuable insights into the reactivity patterns and potential applications of these compounds (Mahmoud & El-Sewedy, 2018).

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is used in the synthesis of various heterocyclic compounds. El-Din (2003) demonstrated its application in producing pyridazine, oxazine, pyrrole, and pyrrolo[1,2‐a]quinazoline derivatives. These derivatives have potential in various fields, including medicinal chemistry and materials science (El-Din, 2003).

Regioselective Synthesis

Belikov et al. (2011) described a method for regioselective synthesis of polyfunctional 3H-pyrroles from 4-oxoalkane-1,1,2,2-tetracarbonitriles, which includes the synthesis of 5-amino-3-(2-aryl-2-oxoethyl)-3H-pyrrol-3,4-dicarbonitriles (Belikov et al., 2011).

Catalysis in Suzuki-Type C−C Coupling

Mazet and Gade (2001) explored the use of a derivative of 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile as a supporting ligand in catalysis, specifically in the Suzuki cross-coupling of phenylboronic acid with aryl bromides. This application is significant in the field of organic synthesis and pharmaceuticals (Mazet & Gade, 2001).

Synthesis of Fluorescent Compounds

Girgis et al. (2004) conducted research on synthesizing N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through a reaction involving 2-bromo-3-pyridinecarbonitriles. These compounds demonstrated fluorescence properties, suggesting applications in bioimaging and sensor technology (Girgis et al., 2004).

Synthesis of Pyrano[3,4-c]pyrrole Derivatives

Ievlev et al. (2017) developed a method for synthesizing polyfunctional pyrano[3,4-c]pyrrole derivatives. These compounds have potential applications in medicinal chemistry and organic synthesis (Ievlev et al., 2017).

properties

IUPAC Name

2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4/c7-5-3(1-8)4(2-9)6(10)11-5/h11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKMIDCZQYUXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NC(=C1C#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346288
Record name 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile

CAS RN

98130-58-6
Record name 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetracyanoethylene (1) is reacted with HBr followed by treatment with a base such as NaOH produced 2-amino-5-bromo-3,4-dicyanopyrrole (3). Treatment of 3 with triethyl orthoformate followed by the addition of sodium hydride and 1 equivalent of the appropriate alkylating agent, with a catalytic amount of tetrabutylammonium iodide, gives the intermediate (5). The synthetic route is dependent upon correctly placing the alkyl substituents on the N7 position. Alkylation of 5 before cyclization controls the regiochemistry. Reaction of 5 with methanolic ammonia affords the 7-alkylated-4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidines (6). Thus, by selecting the appopriate alkyl substiuent, the desired 7-alkylated-4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidines can be prepared.
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Synthesis routes and methods II

Procedure details

Tetracyanoethylene (10.02 g, 78.23 mmol) was dissolved in the mixed solvent of acetone (60 mL) and ethyl acetate (120 mL), to which hydrogen bromide (33 wt %, 60 mL) dissolved in acetic acid was added at 0˜5° C. The yellow solid compound observed after one hour-stirring was isolated by filtering. After washing the compound with cold distilled water (100 mL), the mixture was dried in the air to give the target compound (11.02 g, 52.22 mmol, 66.8%).
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Yield
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
SS Fatahala, MS Mohamed, JY Sabry… - Medicinal …, 2022 - ingentaconnect.com
In the last several decades, interest in pyrrole and pyrrolopyrimidine derivatives has increased owing to their biological importance, such as anti-tumor, anti-microbial, anti-inflammatory, …
Number of citations: 7 www.ingentaconnect.com
AS Kalogirou, M Manoli, PA Koutentis - Tetrahedron Letters, 2018 - Elsevier
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine was reacted with BnEt 3 NCl (10 mol%) to give perchloro-9-thia-1,5,8,10-tetraazaspiro[5.5]undeca-1,4,7,10-tetraene (up to 18% yield), 4,5,6-…
Number of citations: 6 www.sciencedirect.com
D Lee Walmsley, JB Murray, P Dokurno… - Journal of Medicinal …, 2021 - ACS Publications
The serine/threonine kinase DYRK1A has been implicated in regulation of a variety of cellular processes associated with cancer progression, including cell cycle control, DNA damage …
Number of citations: 27 pubs.acs.org
SS Spurr - 2017 - discovery.ucl.ac.uk
This thesis details the design, synthesis and evaluation of novel small molecule inhibitors of the histone methyltransferase DOT1L and the ubiquitination facilitator Keap1. The thesis is …
Number of citations: 2 discovery.ucl.ac.uk
IV Efimov, LN Kulikova, AR Miftyakhova… - …, 2021 - Wiley Online Library
Pyrroles are an interesting class of heterocyclic compounds due to their widespread use both in medical chemistry and in the chemistry of new materials. Search and development of …

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